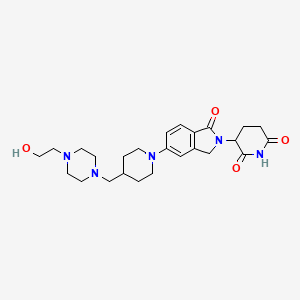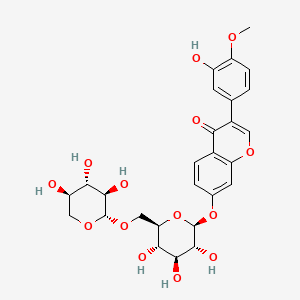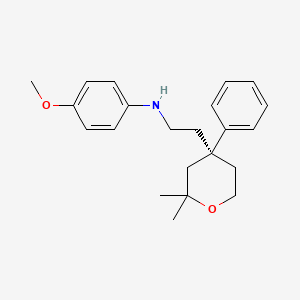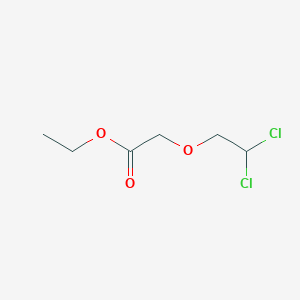
P-gp inhibitor 22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-glycoprotein inhibitor 22 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This protein is involved in the multidrug resistance phenomenon observed in cancer cells, where it pumps out chemotherapeutic agents, reducing their efficacy. P-glycoprotein inhibitor 22 is of significant interest in the field of pharmacology and drug development due to its potential to enhance the effectiveness of chemotherapeutic drugs by inhibiting this efflux mechanism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 22 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 22 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
化学反应分析
Types of Reactions
P-glycoprotein inhibitor 22 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity or to study its interaction with other molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving P-glycoprotein inhibitor 22 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its inhibitory activity .
科学研究应用
P-glycoprotein inhibitor 22 has a wide range of scientific research applications:
作用机制
P-glycoprotein inhibitor 22 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the protein from hydrolyzing ATP, which is necessary for the efflux of substrates out of the cell. By blocking this efflux mechanism, P-glycoprotein inhibitor 22 increases the intracellular concentration of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells .
相似化合物的比较
P-glycoprotein inhibitor 22 is compared with other similar compounds such as verapamil, cyclosporine A, and quinidine. These compounds also inhibit P-glycoprotein but differ in their potency, specificity, and side effect profiles. P-glycoprotein inhibitor 22 is unique due to its specific binding to the nucleotide-binding domains, which may result in a more effective inhibition of the efflux mechanism compared to other inhibitors .
List of Similar Compounds
- Verapamil
- Cyclosporine A
- Quinidine
- GF120918
- Ko143
属性
分子式 |
C20H13ClN2O2 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC 名称 |
3-amino-1-(2-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-4-2-1-3-13(16)18-15(10-22)20(23)25-17-8-6-11-5-7-12(24)9-14(11)19(17)18/h1-9,18,24H,23H2 |
InChI 键 |
RHXJDDFDDVSQTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)
![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)
![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)

![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)




![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)


